molecular formula C8H18N4O2 B6593585 N,N-dimethylarginine CAS No. 65005-57-4

N,N-dimethylarginine

Cat. No. B6593585
CAS RN: 65005-57-4
M. Wt: 202.25 g/mol
InChI Key: YDGMGEXADBMOMJ-LURJTMIESA-N
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Description

N,N-dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells . It is closely related to L-arginine, a conditionally-essential amino acid . ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .


Synthesis Analysis

ADMA is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product .


Molecular Structure Analysis

The molecular formula of N,N-dimethylarginine is C8H18N4O2 . Its average mass is 202.254 Da and its monoisotopic mass is 202.142975 Da .


Chemical Reactions Analysis

ADMA is a competitive endogenous inhibitor of nitric oxide synthase . It modulates the availability of nitric oxide, a key chemical to endothelial and cardiovascular health .


Physical And Chemical Properties Analysis

N,N-dimethylarginine has a density of 1.2±0.1 g/cm3, a boiling point of 372.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its enthalpy of vaporization is 68.1±6.0 kJ/mol and its flash point is 179.1±30.7 °C .

Scientific Research Applications

Inhibitor of Nitric Oxide Synthesis

ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the maintenance of vascular tone and structure . It inhibits vascular nitric oxide (NO) production at concentrations found in pathophysiological conditions .

Cardiovascular Disease Marker

ADMA has emerged as a novel cardiovascular risk factor. Increased ADMA levels are associated with reduced NO synthesis, as assessed by impaired endothelium-dependent vasodilation . In several prospective and cross-sectional studies, ADMA has evolved as a marker of cardiovascular risk .

Role in Chronic Kidney Disease

Patients with end-stage renal disease (ESRD) on hemodialysis have been found to have higher ADMA levels than controls . This suggests that ADMA might play a role in the pathogenesis of chronic kidney disease.

Role in Chronic Heart Failure

ADMA levels are increased in the plasma of humans with chronic heart failure . This suggests that ADMA might be involved in the pathophysiology of this condition.

Role in Hypercholesterolemia and Atherosclerosis

ADMA is increased in the plasma of humans with hypercholesterolemia and atherosclerosis . This suggests that ADMA might play a role in the development and progression of these conditions.

Role in Hypertension

ADMA is increased in the plasma of humans with hypertension . This suggests that ADMA might be involved in the pathophysiology of hypertension.

Potential Therapeutic Target

With our increasing knowledge of the role of ADMA in the pathogenesis of cardiovascular disease, ADMA is becoming a goal for pharmacotherapeutic intervention . Among other treatments, the administration of L-arginine has been shown to improve endothelium-dependent vascular function in subjects with high ADMA levels .

Role in Endothelial Health

ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017725
Record name Dimethyl-L-arginine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N,N-dimethylarginine

CAS RN

30315-93-6
Record name Asymmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylarginine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01686
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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